2,6,8-Trichloro-7-methylpurine
Overview
Description
2,6,8-Trichloro-7-methylpurine is a trisubstituted purine derivative, which is a class of compounds that have garnered interest due to their presence in DNA and RNA as well as their potential pharmaceutical applications. The compound itself is not directly mentioned in the provided papers, but the synthesis and characterization of related purine derivatives are discussed, which can provide insights into the properties and reactivity of 2,6,8-Trichloro-7-methylpurine.
Synthesis Analysis
The synthesis of substituted purines, including those with chloro and methyl groups, has been explored through various methodologies. For instance, Fe-catalyzed cross-coupling reactions have been used to produce 2-chloro-6-methylpurines from 2,6-dichloropurines and methylmagnesium chloride . Additionally, Pd-catalyzed reactions with trimethylaluminum have been employed to afford 2,6-dimethylpurines . Another approach involves the regioselective Pd-catalyzed cross-coupling of 6,8-dichloropurines with phenylboronic acid, leading to 8-chloro-6-phenylpurine, and subsequent reactions can introduce additional substituents . These methods highlight the potential pathways that could be adapted for the synthesis of 2,6,8-Trichloro-7-methylpurine.
Molecular Structure Analysis
The molecular structure of purine derivatives can be elucidated using techniques such as HMBC NMR and X-ray diffraction. For example, the structure of 6-chloro-2-iodopurine was confirmed by single crystal X-ray diffraction, which can provide detailed information about the arrangement of atoms within the molecule . This type of analysis is crucial for confirming the regioselectivity of the synthetic methods and for understanding the three-dimensional conformation of the purine derivatives.
Chemical Reactions Analysis
The reactivity of chloro- and methyl-substituted purines can be inferred from the reactions they undergo. For instance, 6-chloro-8-methylpurine derivatives have been shown to participate in further cross-coupling reactions or nucleophilic substitutions, leading to disubstituted purines . Additionally, the synthesis of 7-methyl-8-oxoguanosine from a 2-chloro-7-methylpurine derivative demonstrates the potential for functional group transformations and the introduction of additional substituents . These reactions are indicative of the types of chemical transformations that 2,6,8-Trichloro-7-methylpurine might undergo.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,6,8-Trichloro-7-methylpurine are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and stability of purine derivatives can be influenced by the nature and position of substituents on the purine ring. The catalyst-free synthesis of 6-methylpurines suggests that certain purine derivatives can be synthesized under mild conditions, which may also apply to the synthesis of 2,6,8-Trichloro-7-methylpurine .
Scientific Research Applications
Anticancer Activity
2,6,8-Trichloro-7-methylpurine has been synthesized and tested for its anticancer activity against various human cancer cell lines, including glioblastoma, adenocarcinoma, and melanoma. The study by Kowalska, Pluta, and Latocha (2018) found that compounds with two alkynylthio groups showed more pronounced anticancer activity, with some exhibiting stronger or similar activity to cisplatin (Kowalska, Pluta, & Latocha, 2018).
Peptidomimetic Synthesis
The compound has been used in the synthesis of macrocyclic peptidomimetics. Scharn, Germeroth, Schneider-Mergener, and Wenschuh (2001) reported a novel method involving sequential SNAr reactions of 2,6,8-trichloro-7-methylpurine for assembling cyclic peptidomimetics of various sizes and chemical natures (Scharn, Germeroth, Schneider-Mergener, & Wenschuh, 2001).
Radiotracer Development
Okamura, Kikuchi, Fukushi, and Irie (2009) investigated 6-bromo-7-[(11)C]methylpurine, a derivative of 2,6,8-trichloro-7-methylpurine, as a radiotracer. Their research focused on its application in assessing the function of multidrug resistance-associated protein 1 (MRP1) in the brain, providing insights into its potential use in medical imaging (Okamura, Kikuchi, Fukushi, & Irie, 2009).
Drug Synthesis
The compound has been employed in the synthesis of various drugs. For example, Hocek, Dvořáková, and others (2004) utilized 2,6,8-trichloro-7-methylpurine in the synthesis of 6,8-disubstituted purines, which could be used for constructing libraries of modified purines (Hocek, Dvořáková, et al., 2004).
Fluorescent Probes
Lobsiger, Blaser, Sinha, Frey, and Leutwyler (2014) explored the use of 2-aminopurine, a related compound to 2,6,8-trichloro-7-methylpurine, as a fluorescent probe. They studied its fluorescence characteristics, providing valuable information for biochemical applications where 2-aminopurine is used as a probe (Lobsiger, Blaser, Sinha, Frey, & Leutwyler, 2014).
Future Directions
properties
IUPAC Name |
2,6,8-trichloro-7-methylpurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASKSWPRALKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290750 | |
Record name | 2,6,8-trichloro-7-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trichloro-7-methylpurine | |
CAS RN |
16404-16-3 | |
Record name | NSC70891 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6,8-trichloro-7-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,8-trichloro-7-methyl-7H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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